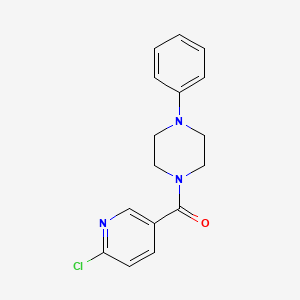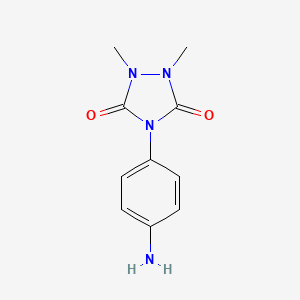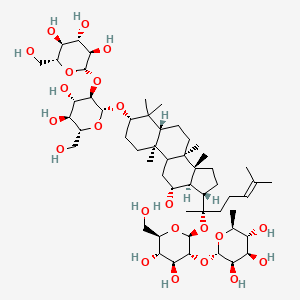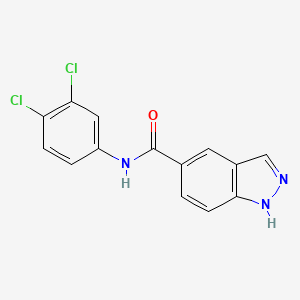
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound with a complex structure, encompassing multiple functional groups. The inclusion of a sulfonamide moiety suggests potential biological activity, particularly as sulfonamides are known for their applications in medicinal chemistry.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide generally involves multi-step organic synthesis. Key steps might include:
Formation of the 1,3,5-triazine core: This could involve cyclization reactions of suitable precursors.
Attachment of dimethylamino and pyrrolidinyl groups: Through nucleophilic substitution reactions.
Synthesis of the oxazole ring: Typically through cyclodehydration of suitable substrates.
Formation of the benzenesulfonamide: Via sulfonation reactions followed by coupling with the oxazole derivative.
Industrial production methods: For large-scale synthesis, each of these steps would be optimized for yield and purity, often involving high-throughput techniques and rigorous quality control.
Análisis De Reacciones Químicas
Types of reactions:
Oxidation: Potential modification of the dimethylamino group to its N-oxide derivative.
Reduction: Possible reduction of the sulfonamide to amine.
Substitution: The triazine core can undergo substitution with various nucleophiles.
Common reagents and conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Metal hydrides like lithium aluminum hydride (LiAlH₄).
Substitution: Using bases or acids to facilitate nucleophilic attack.
Major products formed:
N-oxide derivatives: from oxidation reactions.
Amines: from reduction.
Various substituted triazines: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
This compound can find applications across various domains:
Chemistry: As a building block for more complex molecules.
Biology: Potential as an enzyme inhibitor given its sulfonamide structure.
Medicine: Investigated for antibacterial, antifungal, or anticancer properties.
Industry: Used in the synthesis of polymers or as a catalyst in organic reactions.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological targets:
Molecular targets: It might interact with enzyme active sites or receptor proteins.
Pathways involved: It could inhibit metabolic pathways critical to the survival of bacteria or cancer cells, thus making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Comparing N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide with other similar compounds:
N-(4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide: Differs in the ring structure attached to the triazine core.
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-chloroxazol-4-yl)benzenesulfonamide: Substitutes the methyloxazole with chloroxazole, altering its electronic properties.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3S/c1-14-22-17(13-30-14)15-6-8-16(9-7-15)31(28,29)21-12-18-23-19(26(2)3)25-20(24-18)27-10-4-5-11-27/h6-9,13,21H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSJCRFRIMSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)N(C)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)



![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)


![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2530246.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)
